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Compound of Interest

Compound Name: Methyl 5-amino-3-methylpicolinate

Cat. No.: B2484209 Get Quote

In the realm of drug discovery and materials science, understanding the structural and

electronic properties of molecules is paramount. Computational chemistry, particularly Density

Functional Theory (DFT), has emerged as a powerful tool for elucidating these characteristics

at the atomic level. This guide provides a comparative analysis of the computational and DFT

studies of methyl 5-((cinnamoyloxy)methyl)picolinate, a molecule with potential applications in

cardiovascular disease treatment, against other relevant pyridine derivatives.[1][2]

Unveiling Molecular Geometry: A Comparison of
Theoretical and Experimental Data
A fundamental aspect of computational studies is the optimization of the molecular geometry to

its lowest energy state. This theoretical structure is then often compared with experimental

data, typically obtained from Single Crystal X-ray Diffraction (SC-XRD), to validate the

computational method.

For methyl 5-((cinnamoyloxy)methyl)picolinate, DFT calculations were performed using the

B3LYP functional with a 6-311G++ basis set.[1] The optimized structure shows good correlation

with the experimental crystal structure, with minor deviations in bond lengths and angles. For

instance, the theoretical bond lengths for the C=O groups (C9–O2 and C16–O4) were

calculated to be 1.2148 Å and 1.2133 Å, respectively, which are in close agreement with the

experimental values of 1.1964 Å and 1.2010 Å.[1] Such comparisons are crucial for

establishing the reliability of the computational model.
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Parameter C9–O2 Bond Length (Å) C16–O4 Bond Length (Å)

Theoretical (DFT/B3LYP/6-

311G++)
1.2148 1.2133

Experimental (SC-XRD) 1.1964 1.2010

Table 1: Comparison of selected theoretical and experimental bond lengths for methyl 5-

((cinnamoyloxy)methyl)picolinate.[1]

Experimental and Computational Protocols
The synthesis of methyl 5-((cinnamoyloxy)methyl)picolinate involves the reaction of a nicotinic

acid derivative with cinnamic acid.[1][2] The computational analysis of the synthesized

compound was carried out using the Gaussian 16 software package. The geometry

optimization and subsequent property calculations were performed in the gas phase using the

B3LYP/6-311G++ level of theory.[1] Time-dependent DFT (TD-DFT) was also employed to

compare theoretical UV-Vis absorption spectra with experimental data.[1]
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Computational and Experimental Workflow Diagram.

Frontier Molecular Orbitals and Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a

molecule. The energy gap between HOMO and LUMO provides insights into the molecule's

stability and reactivity. For methyl 5-((cinnamoyloxy)methyl)picolinate, the analysis of these

frontier orbitals helps in identifying the nucleophilic and electrophilic regions, which is vital for

understanding its potential interactions with biological targets.[1][2]
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Similar DFT studies on other pyridine derivatives, such as 2-amino-3-methyl-5-nitropyridine,

also emphasize the importance of HOMO-LUMO analysis in understanding their electronic

behavior and potential applications.[3]

Molecular Docking and Biological Activity
Computational studies are instrumental in predicting the interaction of small molecules with

biological macromolecules. Molecular docking simulations for methyl 5-

((cinnamoyloxy)methyl)picolinate were performed to elucidate its binding interactions with

various enzymes implicated in cardiovascular diseases, such as MAPK, PCSK9, MPO, SIRT1,

and TNF-α.[1][2] These studies are critical in rational drug design, providing a basis for

synthesizing novel compounds with enhanced biological activity. The investigation of other

novel bioactive pyridine derivatives also extensively utilizes molecular docking to predict and

rationalize their antimicrobial and antioxidant activities.

Conclusion
Computational and DFT studies provide invaluable insights into the structural, electronic, and

reactive properties of molecules like methyl 5-((cinnamoyloxy)methyl)picolinate. The synergy

between theoretical calculations and experimental validation is crucial for the accurate

characterization of novel compounds. These computational approaches not only help in

understanding the fundamental properties of molecules but also play a significant role in

guiding the design and development of new therapeutic agents and materials. The

methodologies and analyses presented here serve as a guide for researchers and

professionals in the field of computational chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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